Silane, trichloro(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- is a specialized organosilicon compound characterized by the presence of fluorinated alkyl groups. This compound is part of a larger class of silanes that are often utilized in various industrial and scientific applications due to their unique chemical properties and reactivity. The compound's structure allows for significant hydrophobicity and low surface energy, making it suitable for coatings and treatments that require water and oil repellency.
The compound can be sourced from chemical suppliers specializing in fluorinated compounds, such as Chem-Impex and TCI Chemicals. These suppliers provide detailed specifications regarding purity and application guidelines for researchers and manufacturers.
Silane, trichloro(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- is classified under fluorinated silanes. It is primarily used as a coupling agent and surface modifier in various applications including coatings and adhesives.
The synthesis of silane compounds typically involves the reaction of chlorosilanes with fluorinated alcohols or other fluorinated reagents. For trichloro(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- specifically:
The synthesis may require specific catalysts or conditions to enhance yields and selectivity towards the desired product. Monitoring techniques such as gas chromatography or nuclear magnetic resonance spectroscopy are often employed to confirm product formation.
The molecular structure of silane, trichloro(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- features a silicon atom bonded to three chlorine atoms and a long-chain nonafluorohexyl group. This structure contributes to its unique properties:
The molecular formula is , with a molecular weight of approximately 410.35 g/mol.
Silane compounds typically undergo hydrolysis in the presence of water to form silanol groups. The reactions can be represented as follows:
This hydrolysis reaction is crucial for applications involving surface modification where silanol groups can bond to substrates.
The stability of the trichloro group allows for controlled reactions under mild conditions. The resulting silanols can further react with other compounds to form siloxane networks or be used as coupling agents in polymer matrices.
The mechanism by which silane compounds function involves their ability to bond chemically with both organic substrates and inorganic surfaces. Upon application:
Studies have shown that the presence of fluorinated chains significantly enhances the water-repellent properties compared to non-fluorinated counterparts.
Relevant data indicate that these properties make it suitable for applications requiring robust performance under varying environmental conditions.
Silane, trichloro(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- finds use in various scientific fields:
These applications leverage its unique chemical properties to improve performance across multiple industries.
The synthesis of functionalized surfaces using Silane, trichloro(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- hinges on hydrolytic condensation mechanisms that transform trichlorosilane precursors into covalently anchored monolayers. This process initiates when ambient moisture hydrolyzes the chlorine substituents of the silane molecule, generating reactive silanol (Si–OH) species. Subsequent condensation reactions form siloxane (Si–O–Si) networks and covalent Si–O–metal bonds with hydroxylated substrates (e.g., silicon, glass, or metal oxides). The perfluorohexyl chain (C₆F₁₃) drives molecular self-organization via van der Waals interactions and dipole-dipole forces, yielding densely packed, ordered monolayers [3].
The kinetics of this process are critically influenced by trace water concentrations. Insufficient moisture retards hydrolysis, leading to incomplete monolayer formation, while excess water accelerates uncontrolled bulk polymerization. Optimal water content enables surface-confined reactions that maximize cross-linking and substrate adhesion. Studies confirm that annealing (100–120°C) post-deposition enhances cross-linking density by promoting lateral siloxane bond formation, thereby improving thermal stability up to 200°C and mechanical robustness [3].
Table 1: Hydrolysis and Condensation Reaction Kinetics
Reaction Stage | Key Chemical Process | Dependent Factors | Optimal Conditions |
---|---|---|---|
Hydrolysis | Si–Cl + H₂O → Si–OH + HCl | Water concentration, solvent polarity | 20–50 ppm H₂O in solvent [3] |
Adsorption | Si–OH + HO–Substrate → Si–O–Substrate (H-bonded) | Substrate OH density, temperature | Hydroxylated surfaces, 25–40°C [3] |
Condensation | Si–OH + HO–Si → Si–O–Si (cross-linking) | Temperature, assembling time | 100–120°C, 12–24 hr [3] |
Two primary methodologies—vapor-phase and liquid-phase deposition—enable the application of Silane, trichloro(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- onto substrates, each with distinct advantages and limitations.
Vapor-phase deposition involves volatilizing the silane in a vacuum chamber (0.1–10 mbar) at 25–50°C, allowing molecules to diffuse onto substrates. This method requires precise humidity control (often via added water vapor) to activate surface hydroxyl groups and drive monolayer assembly. It yields uniform, pinhole-free films with near-theoretical packing density, making it ideal for microelectromechanical systems (MEMS) or nanoimprint lithography where conformity on high-aspect-ratio features is essential. A key advantage is minimal solvent consumption and avoidance of liquid waste [3] [7].
Liquid-phase deposition dissolves the silane in anhydrous organic solvents (e.g., toluene, tetrahydrofuran), with substrate immersion times ranging from minutes to hours. While simpler and more accessible than vapor-phase techniques, this method faces challenges in controlling reagent diffusion and suppressing bulk gelation. Concentration optimization is critical: dilute solutions (0.1–1 mM) favor monolayers, while higher concentrations promote multilayer or particulate formation. Post-deposition rinsing removes physisorbed silanes but risks disrupting incompletely condensed films [3] [8].
Table 2: Comparison of Deposition Techniques
Parameter | Vapor-Phase Deposition | Liquid-Phase Deposition |
---|---|---|
Setup Complexity | High (vacuum system, humidity control) | Low (immersion bath) |
Film Uniformity | Excellent (conformal on 3D structures) | Moderate (stochastic adsorption) |
Process Duration | 1–4 hours | 2–24 hours |
Scalability | Batch processing only | Compatible with roll-to-roll |
Typical Applications | MEMS anti-stiction, nanopatterning [7] | Hydrophobic textiles, large-area glass [3] |
Solvent polarity and moisture content are pivotal in governing the self-assembly kinetics and monolayer quality of Silane, trichloro(3,3,4,4,5,5,6,6,6-nonafluorohexyl)-. Apolar solvents like toluene or hexane slow hydrolysis rates due to low water miscibility, favoring ordered adsorption by minimizing bulk polymerization. Conversely, polar solvents (e.g., tetrahydrofuran) accelerate hydrolysis but increase silane reactivity, heightening risks of premature condensation and aggregate formation. Studies show toluene achieves superior chain alignment and lower defect densities compared to tetrahydrofuran [3].
Moisture must be finely balanced: 20–50 ppm water in the solvent is optimal for monolayer growth. Excess water (>100 ppm) triggers homogeneous nucleation, generating siloxane oligomers that deposit as aggregates rather than monolayers. Additionally, residual moisture on substrates is essential; plasma pretreatment introduces surface hydroxyl groups, boosting silane adhesion via hydrogen bonding during the initial adsorption phase. For silicon wafers, oxygen plasma enhances hydroxyl density by 3–5×, significantly improving grafting density [3] [8].
Table 3: Solvent and Moisture Effects on Self-Assembly
Solvent | Relative Polarity | Max. Water Solubility (ppm) | Monolayer Quality | Critical Moisture Threshold |
---|---|---|---|---|
Toluene | Low (0.099) | 100 | Dense, ordered | 30–50 ppm H₂O [3] |
Tetrahydrofuran | High (0.207) | Miscible | Moderate, patchy | 20–30 ppm H₂O [3] |
Hexane | Very low (0.009) | 12 | Slow-forming, uniform | 40–60 ppm H₂O [8] |
Controlled humidity environments (30–60% RH) during deposition are equally critical. Low humidity impedes hydrolysis, while high humidity causes multilayer growth. Kinetic analyses reveal monolayer formation follows a two-stage Langmuir adsorption model: rapid initial chemisorption (completed within 1 hour) followed by slow reorganization (12–24 hours) to optimize perfluorohexyl chain packing [3] [8].
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